molecular formula C11H11FO3 B13274667 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13274667
M. Wt: 210.20 g/mol
InChI Key: HWYSFKGBIDKRBT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring substituted with a fluorophenyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidation of the hydroxymethyl group can yield 1-(2-Fluorophenyl)cyclopropane-1,2-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: Substitution of the fluorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
  • 1-(2-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
  • 1-(2-Methylphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Comparison

1-(2-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical research.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H11FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(11)6-13/h1-4,7,13H,5-6H2,(H,14,15)

InChI Key

HWYSFKGBIDKRBT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2F)C(=O)O)CO

Origin of Product

United States

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